

A Comparative Guide to Spectrophotometric and Chromatographic Methods for Finerenone Estimation

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Compound of Interest		
Compound Name:	Finerenone-d3	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a validated UV-Visible spectrophotometric method for the estimation of Finerenone against several reported Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods. The information presented is intended to assist researchers and quality control professionals in selecting the most suitable analytical technique for their specific requirements, considering factors such as simplicity, cost, sensitivity, and application.

Methodology Comparison

Finerenone, a non-steroidal mineralocorticoid receptor antagonist, requires accurate and reliable analytical methods for its quantification in bulk drug and pharmaceutical dosage forms. [1] While chromatographic techniques like HPLC are often considered the gold standard for pharmaceutical analysis, spectrophotometry offers a simpler and more economical alternative. [2][3]

A developed and validated UV-Visible spectrophotometric method utilizes ethanol as a solvent, with the absorbance measured at a maximum wavelength (λmax) of 239.8 nm.[2][3] This method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating good results for linearity, precision, accuracy, and robustness.



In contrast, several RP-HPLC methods have been reported for Finerenone analysis. These methods typically employ a C18 column with various mobile phase compositions, such as methanol and phosphate buffer, acetonitrile and water, or acetonitrile and ammonium acetate. Detection is commonly performed using a UV detector at wavelengths ranging from 225 nm to 309 nm. HPLC methods are known for their high specificity and ability to separate the analyte from potential degradation products and excipients.

Quantitative Data Summary

The following tables summarize the validation parameters for the UV-Visible spectrophotometric method and a selection of reported RP-HPLC methods for Finerenone estimation.

Table 1: Validation Parameters for UV-Visible Spectrophotometric Method

Parameter	Result	
Solvent	Ethanol	
λmax	239.8 nm	
Linearity Range	2-14 μg/mL	
Correlation Coefficient (r²)	0.997	
Limit of Detection (LOD)	1.220 μg/mL	
Limit of Quantitation (LOQ)	5.220 μg/mL	
Accuracy (% Recovery)	Within acceptable limits	
Precision (% RSD)	Intraday: 0.34-0.60, Interday: 0.23-0.62	

Table 2: Comparison with Alternative RP-HPLC Methods



Parameter	RP-HPLC Method 1	RP-HPLC Method 2	RP-HPLC Method 3
Mobile Phase	Methanol:Phosphate Buffer (35:65 v/v)	Acetonitrile:Water (50:50 v/v)	0.03M Ammonium Acetate:Acetonitrile (20:80 v/v)
Column	Symmetry ODS C18 (4.6 x 250mm, 5μm)	Phenomenex C18 (250 mm X 4.6 mm, 5μm)	Inertsil-Octadecyl- silyl-3V-Reverse- Phase-C18 (250 mmx 4.6 mm, 5µ)
Detection Wavelength	235 nm	252 nm	230 nm
Linearity Range	6-14 μg/mL	80–120 μg/mL	80 to 240 μg/mL
Correlation Coefficient (r²)	0.9996	0.99995	0.9999
Limit of Detection (LOD)	Not Reported	0.539 μg/mL	0.1 μg/mL
Limit of Quantitation (LOQ)	Not Reported	1.634 μg/mL	0.3 μg/mL
Retention Time	Not Reported	4.62 min	10.9 min

Experimental Protocols

UV-Visible Spectrophotometric Method

- Preparation of Standard Stock Solution: Accurately weigh 100 mg of pure Finerenone drug and dissolve it in a small amount of ethanol in a 100 mL volumetric flask. Sonicate for 10 minutes and then make up the volume to the mark with ethanol.
- Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 2-14 μ g/mL by transferring appropriate aliquots into 10 mL volumetric flasks and making up the volume with ethanol.
- Sample Preparation (Tablet Dosage Form): Weigh and powder twenty tablets. An amount of powder equivalent to a specific dose is dissolved in ethanol, sonicated, filtered, and further



diluted with ethanol to fall within the calibration range.

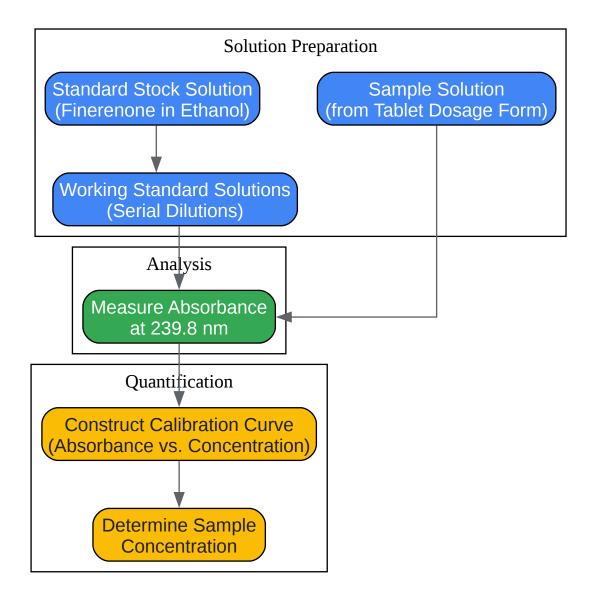
- Measurement: Measure the absorbance of the standard and sample solutions at 239.8 nm against an ethanol blank using a UV-Visible spectrophotometer.
- Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of Finerenone in the sample solution from the calibration curve.

General RP-HPLC Method

- Chromatographic System: Utilize an HPLC system equipped with a pump, autosampler, column oven, and a UV-PDA detector.
- Chromatographic Conditions:
 - Column: A C18 column is typically used.
 - Mobile Phase: A filtered and degassed mixture of an aqueous component (e.g., buffer) and an organic solvent (e.g., acetonitrile or methanol).
 - Flow Rate: Typically set around 1.0 mL/min.
 - Detection: Monitor the eluent at a specific UV wavelength.
- Preparation of Standard and Sample Solutions: Prepare stock and working standard solutions of Finerenone in a suitable diluent (often the mobile phase). Prepare sample solutions by extracting the drug from the dosage form, filtering, and diluting to a known concentration.
- Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph, record the chromatograms, and measure the peak areas.
- Quantification: Calculate the amount of Finerenone in the sample by comparing the peak area of the sample with that of the standard.

Visualizations

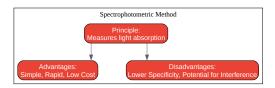


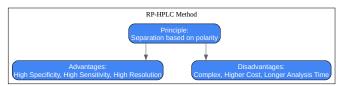


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Caption: Workflow for Finerenone estimation by UV-Visible Spectrophotometry.







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Caption: Comparison of Spectrophotometric and RP-HPLC methods.

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